
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . This method is favored for its efficiency and green chemistry approach.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit enhanced biological activity . It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Isopropyl-6-methoxybenzothiazole
- 2-Methoxy-6-ethoxybenzothiazole
Uniqueness
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine stands out due to its unique combination of isopropyl and methoxy substituents, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58460-33-6 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
5-methoxy-2-propan-2-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)11-13-8-5-9(14-3)7(12)4-10(8)15-11/h4-6H,12H2,1-3H3 |
Clé InChI |
HRXWFMGBIFJJCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(S1)C=C(C(=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


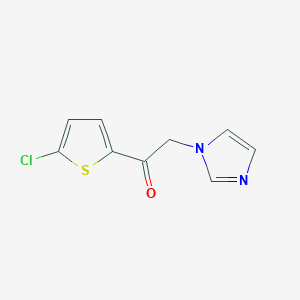

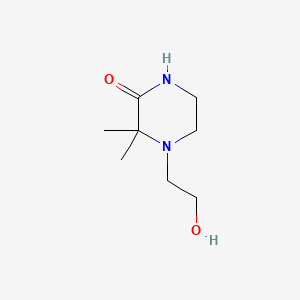
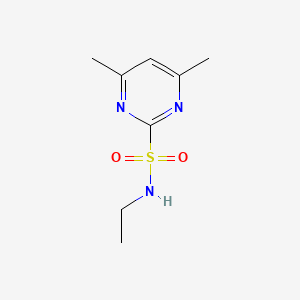


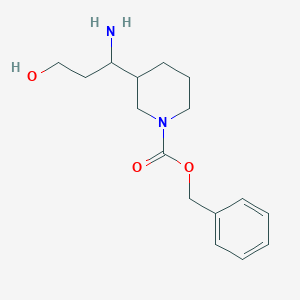
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
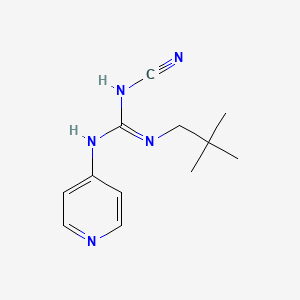
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)


